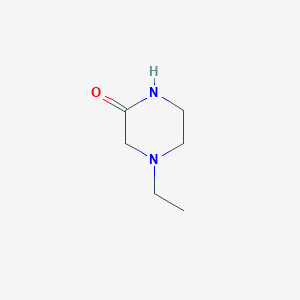

4-Ethylpiperazin-2-one

Descripción

Contextualization within Piperazine (B1678402) Chemistry and Lactam Systems

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This is due to its common presence in a wide array of biologically active compounds and approved drugs. researchgate.net The inclusion of a piperazine ring can favorably influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes. researchgate.net

The structure of 4-Ethylpiperazin-2-one also features a lactam, which is a cyclic amide. The lactam ring system is another critical pharmacophore found in numerous natural products and synthetic pharmaceuticals, most notably in the penicillin and cephalosporin (B10832234) classes of antibiotics. The constrained cyclic structure of the lactam can impart specific conformational preferences to a molecule, which can be crucial for its interaction with biological targets.

The combination of the piperazine and lactam functionalities in this compound creates a unique chemical entity with a specific set of properties that are being exploited in the development of novel compounds.

Overview of Research Trajectories and Academic Inquiry Scope

Current research involving this compound is predominantly focused on its application as a key building block in the synthesis of more elaborate molecules. It serves as a starting material or an important intermediate in the creation of compounds with potential therapeutic applications. For instance, derivatives of this compound have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. google.comgoogle.com Furthermore, it has been incorporated into the structure of compounds designed as potential treatments for pancreatic cancer. google.com

The academic inquiry into this compound and its derivatives is largely situated within the field of medicinal chemistry and drug discovery. Researchers are exploring how the incorporation of the this compound moiety can influence the biological activity of larger, more complex molecules. The ethyl group at the 4-position of the piperazine ring provides a specific lipophilic character that can be crucial for target engagement and cellular permeability.

While direct research on the standalone biological activity of this compound is not extensively documented in publicly available literature, its importance as a synthetic intermediate is well-established through its appearance in numerous patents and chemical supply catalogs. sigmaaldrich.comcrysdotllc.comcymitquimica.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 155595-73-6 | 65464-00-8 sigmaaldrich.comrsc.org |

| Molecular Formula | C6H12N2O | C6H13ClN2O rsc.org |

| Molecular Weight | 128.17 g/mol | 164.63 g/mol rsc.org |

| Appearance | Not specified | Not specified |

| Solubility | Not specified | Not specified |

Data compiled from various chemical supplier and database entries.

Synthesis of this compound

A documented method for the synthesis of this compound involves the N-alkylation of 2-oxopiperazine. A specific example from a patent describes the reaction of 2-oxopiperazine with iodoethane (B44018) in the presence of a base. googleapis.com

Reaction Scheme:

In this procedure, a mixture of 2-oxopiperazine, iodoethane, and potassium carbonate in acetonitrile (B52724) is stirred at 55°C for several hours. googleapis.com After cooling, the mixture is filtered, and the solvent is evaporated. The resulting residue is then purified to yield this compound. googleapis.com

Research Applications and Derivatives

The primary significance of this compound in contemporary research lies in its use as a precursor for the synthesis of various derivatives with potential pharmacological activities.

| Derivative Class | Therapeutic Target/Application | Reference |

| 4-aminoquinazoline compounds | KRAS G12D mutant-positive pancreatic cancer | google.com |

| Substituted pyrazole (B372694) compounds | FGFR inhibitors for cancer therapy | google.comgoogle.com |

These examples underscore the role of this compound as a key component in the construction of complex molecular architectures designed to interact with specific biological targets. The development of catalytic methods for the synthesis of substituted piperazin-2-ones further expands the possibilities for creating diverse libraries of compounds for drug discovery. rsc.orgacs.orgacs.orgthieme-connect.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOVTXAOQZOBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethylpiperazin 2 One and Its Derivatives

Established Reaction Pathways for Piperazinones

The construction of the piperazinone ring is well-documented through several established synthetic routes. A principal method involves the cyclization of an N-substituted ethylenediamine, such as N-ethylethylenediamine, with an α-haloacetyl halide. This direct approach offers a reliable pathway to the desired 4-ethylpiperazin-2-one. Another widely employed strategy is the intramolecular cyclization of α-amino acid derivatives. For instance, the cyclization of an N-acylated N-ethylethylenediamine can be induced under basic or acidic conditions to form the six-membered ring. Reductive amination of an amino acid ester with a suitable carbonyl compound, followed by cyclization, also provides a versatile route to substituted piperazinones. These foundational methods, while robust, often require multiple steps and purification procedures.

Advanced Synthetic Strategies Incorporating the 4-Ethylpiperazine Moiety

To address the demands for higher efficiency, molecular diversity, and environmentally benign processes, advanced synthetic strategies have been developed. These methodologies often provide access to complex piperazinone derivatives in fewer steps and under milder conditions.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules from three or more starting materials in a single operation. The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully applied to the synthesis of piperazine (B1678402) and piperazinone scaffolds. A notable variation is the "split-Ugi" reaction, which is particularly suitable for bis-secondary diamines like piperazine, allowing for regiochemical desymmetrization in one step. For the synthesis of this compound derivatives, a modified Ugi reaction could conceivably employ N-ethylethylenediamine as the amine component, along with an aldehyde, an isocyanide, and a carboxylic acid. This approach facilitates the creation of diverse libraries of substituted piperazinones by varying each of the four components. The disrupted Ugi condensation has also been utilized in the solid-phase synthesis of piperazinones, further expanding the utility of MCRs in generating these heterocyclic cores.

| Reaction Type | Reactants | Key Feature | Reference |

| Split-Ugi Reaction | Bis-secondary diamine (e.g., Piperazine), Carbonyl component, Acid component, Isocyanide | Regiochemical desymmetrization of the diamine core in a single step. | |

| Disrupted Ugi Condensation | Aziridine aldehyde dimer, Isonitrile, Amino acid | Solid-phase synthesis capability for piperazinone libraries. | |

| Four-Component Reaction | 1,4-Diazabicyclo[2.2.2]octane (DABCO) salts, Alkyl bromides, Secondary amines, Phenylisothiocyanate | One-pot synthesis of complex piperazine derivatives. |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has been established as a valuable technique for accelerating reaction rates and improving product yields in the synthesis of heterocyclic compounds. The application of microwave irradiation to the synthesis of piperazinone derivatives can significantly reduce reaction times, often from hours to minutes. This rapid and efficient heating can be applied to traditional cyclization reactions, such as the condensation of N-ethylethylenediamine with α-haloesters, to afford this compound. The benefits of this technology include uniform heating, increased reaction reproducibility, and the potential for solvent-free reactions, aligning with the principles of green chemistry. While specific protocols for this compound are not extensively detailed in the provided results, the general applicability of microwave-assisted synthesis to related heterocyclic systems strongly supports its utility in this context for enhancing synthetic efficiency.

| Advantage | Description |

| Accelerated Reaction Rate | Reaction times are often reduced from hours to minutes. |

| Increased Yield and Purity | Microwave heating can lead to higher product yields and enhanced purity. |

| Enhanced Efficiency | The technique allows for rapid optimization of reaction conditions. |

| Green Chemistry | Promotes the use of solvent-free conditions and reduces energy consumption. |

Photocatalytic Synthesis Routes for Piperazine Scaffolds

Visible-light photoredox catalysis has recently emerged as a powerful and sustainable strategy for the synthesis and functionalization of nitrogen-containing heterocycles, including piperazines. This methodology allows for the formation of C-C and C-N bonds under mild conditions, often at room temperature. For the synthesis of piperazine scaffolds, photocatalytic methods can be employed for the direct C-H functionalization of the piperazine ring, enabling the introduction of alkyl or aryl substituents without the need for pre-functionalized starting materials. For instance, iridium-based photocatalysts have been used for the C-H arylation and vinylation of piperazines. Furthermore, organic photoredox catalysis can facilitate a programmable approach to diverse piperazine cores through direct substrate oxidation followed by radical cyclization. While direct photocatalytic routes to this compound are still developing, these advanced methods offer significant potential for novel and efficient synthetic pathways to this scaffold and its derivatives.

Stereoselective Synthesis of Chiral Piperazinone Derivatives

The biological activity of many piperazinone-containing molecules is dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is a critical area of research. A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to provide 3-aryl/alkyl piperazin-2-ones in high yields and enantioselectivities. Modified Jocic-type reactions of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical 1,2-diamines have also been shown to produce 1-substituted piperazinones with little to no loss of stereochemical integrity.

Green Chemistry Principles in the Synthesis of this compound Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact. Multicomponent reactions (MCRs) are inherently green as they often exhibit high atom economy and reduce the number of synthetic steps and purification stages. Microwave-assisted synthesis contributes to green chemistry by reducing reaction times and energy consumption, and by enabling solvent-free reaction conditions. Furthermore, the use of photocatalysis aligns with green chemistry principles by utilizing visible light as a renewable energy source and operating under mild reaction conditions, thus avoiding harsh reagents and high temperatures. The development of catalytic and one-pot procedures is a central theme in providing more sustainable routes to these important heterocyclic compounds.

Maximizing Atom Economy in Synthetic Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comprimescholars.com An ideal reaction would have a 100% atom economy, meaning all the atoms from the starting materials are found in the final product, with no atoms wasted as byproducts. primescholars.com

Modern approaches aim to improve this by designing syntheses that favor addition and cyclization reactions over substitution reactions. One-pot and multicomponent reactions are particularly advantageous as they combine several synthetic steps without isolating intermediates, which can lead to higher atom economy and efficiency. For example, a hypothetical highly atom-economical synthesis of this compound could involve the direct cyclization of N-ethylethylenediamine with acrylic acid or its derivatives, where most, if not all, atoms of the reactants are incorporated into the piperazinone ring.

The table below illustrates a theoretical comparison of atom economy for different synthetic approaches to this compound.

| Synthetic Approach | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Cyclization with Chloroacetyl Chloride | N-ethylethylenediamine, Chloroacetyl chloride | This compound | Hydrogen chloride | High |

| Reductive Amination followed by Cyclization | Ethyl glycinate, Ethanal, Hydrogen, N-ethylethylenediamine precursor | This compound | Water | Moderate to High |

| Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor | Substituted pyrazin-2-ol, Hydrogen | This compound | None (in the hydrogenation step) | Very High (for the final step) |

Note: The actual atom economy will depend on the specific reagents and reaction conditions used.

Design and Application of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions and improving the efficiency and selectivity of existing ones. The development of sustainable catalytic systems for the synthesis of piperazin-2-ones, including this compound, is an active area of research. These systems are designed to be efficient, selective, and reusable, minimizing waste and environmental impact.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of piperazine derivatives. researchgate.netmdpi.comorganic-chemistry.orgnih.gov This method uses light to initiate chemical reactions via single-electron transfer, often under mild conditions. mdpi.com Organic photoredox catalysts, such as acridinium (B8443388) salts and carbazolyl dicyanobenzene (4CzIPN), are particularly attractive due to their reduced cost and greater sustainability compared to noble metal catalysts like iridium and ruthenium complexes. mdpi.comorganic-chemistry.orgdntb.gov.ua These catalysts can be used in the C-H functionalization of piperazine cores and in decarboxylative annulation reactions to construct the piperazine ring. researchgate.netmdpi.comorganic-chemistry.org

Metal-Based Catalysis: Palladium-catalyzed reactions are widely used in the synthesis of complex organic molecules, including piperazin-2-ones. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn Other palladium-catalyzed methods include the decarboxylative allylic alkylation of piperazin-2-ones to introduce substituents at the alpha-position. nih.gov Efforts in this area focus on using low catalyst loadings, ensuring high turnover numbers, and developing methods for catalyst recovery and reuse.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. Their use is advantageous as they are typically less toxic and more stable than many metal-based catalysts. In the context of piperazin-2-one (B30754) synthesis, chiral organocatalysts, such as those derived from Cinchona alkaloids, have been used in one-pot asymmetric syntheses to produce enantiomerically enriched piperazin-2-ones. acs.org A significant advantage of some organocatalytic systems is their potential for reusability, even under oxidative conditions. acs.org

The following table summarizes various catalytic systems applicable to the synthesis of piperazin-2-one derivatives.

| Catalyst Type | Example Catalyst(s) | Application in Piperazinone/Piperazine Synthesis | Key Advantages |

| Photoredox Catalyst | Iridium complexes, Acridinium salts, 4CzIPN | C-H functionalization, Decarboxylative annulation | Mild reaction conditions, High selectivity, Use of visible light |

| Palladium Catalyst | Pd2(pmdba)3, Pd(DMSO)2(TFA)2 | Asymmetric hydrogenation, Decarboxylative allylic alkylation, Wacker-type cyclization | High efficiency, High enantioselectivity in asymmetric reactions |

| Organocatalyst | Cinchona alkaloid-derived ureas | Asymmetric one-pot synthesis of piperazin-2-ones | Metal-free, Lower toxicity, Potential for reusability |

| Copper Catalyst | Cu(OTf)2 | Catalytic synthesis of C-H functionalized piperazines | Use of a less expensive and more abundant metal than palladium or iridium |

Environmentally Benign Solvent Selection and Waste Reduction Strategies

In the synthesis of this compound and its derivatives, there is a move away from traditional volatile organic compounds (VOCs) like dichloromethane (B109758) and toluene (B28343) towards more environmentally benign alternatives. Water is a highly desirable green solvent due to its non-toxicity and availability. However, the low solubility of many organic compounds in water can be a limitation. Other green solvents that have gained traction include ethanol, which can be derived from biomass, and acetonitrile (B52724), which, while not perfectly green, is often a better choice than chlorinated solvents. In some cases, reactions can be performed under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective. nih.gov

Waste reduction strategies are implemented at various stages of the synthesis. One key strategy is the use of one-pot or tandem reactions, which reduce the number of work-up and purification steps, thereby minimizing solvent use and waste generation. nih.gov For example, a one-pot synthesis of a piperazin-2-one derivative might involve a Knoevenagel condensation, followed by an asymmetric epoxidation and a domino ring-opening cyclization, all in the same reaction vessel. acs.org

Another important waste reduction strategy is the use of catalytic rather than stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recycled and reused, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. nih.gov

The table below provides a comparison of solvents that could be used in the synthesis of this compound.

| Solvent | Classification | Boiling Point (°C) | Use in Piperazinone/Piperazine Synthesis | Environmental Considerations |

| Water | Green | 100 | Can be used in certain cyclization reactions, particularly with water-soluble starting materials. | Non-toxic, non-flammable, abundant. Challenges with solubility of organic substrates. |

| Ethanol | Green | 78.4 | A common solvent for nucleophilic substitution and reductive amination reactions. mdpi.com | Renewable, biodegradable, low toxicity. |

| Acetonitrile | Usable | 81.6 | Used in photoredox catalysis and other metal-catalyzed reactions. nih.gov | Less toxic than many chlorinated solvents, but still a VOC and derived from fossil fuels. |

| Toluene | Undesirable | 110.6 | Used in some catalytic reactions, often for its ability to dissolve nonpolar reactants and azeotropically remove water. | Aromatic hydrocarbon, toxic, and a VOC. |

| Dichloromethane | Hazardous | 39.6 | Historically common solvent for a wide range of organic reactions. | Chlorinated solvent, suspected carcinogen, environmentally persistent. |

Chemical Reactivity and Derivatization Strategies of 4 Ethylpiperazin 2 One Scaffolds

Functional Group Transformations and Modifications

The reactivity of 4-ethylpiperazin-2-one is primarily centered around the nucleophilic secondary amine at the N1 position and the electrophilic carbonyl group of the lactam at the C2 position. These functionalities allow for a range of transformations to generate a library of derivatives with tailored properties.

The secondary amine is readily susceptible to N-alkylation and N-acylation reactions. Alkylation can be achieved using various alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. This reaction introduces a diverse array of substituents at the N1 position, thereby modifying the steric and electronic properties of the molecule. For instance, reductive amination represents another effective method for N-alkylation, involving the reaction with aldehydes or ketones in the presence of a reducing agent. nih.gov

N-acylation of the piperazinone ring is another common transformation. This is typically accomplished by reacting this compound with acyl chlorides or acid anhydrides. This reaction leads to the formation of N-acylpiperazinone derivatives, which can serve as precursors for further synthetic manipulations or as final products with specific biological activities. A general method for the selective mono-acylation of piperazine (B1678402) rings involves the activation of a carboxylic acid with a coupling agent, followed by reaction with the piperazine derivative. mdpi.com

The lactam moiety within the this compound ring also offers avenues for modification. The carbonyl group can potentially undergo reduction to the corresponding amine, converting the piperazin-2-one (B30754) to a fully saturated piperazine derivative. This transformation significantly alters the geometry and basicity of the heterocyclic ring. While specific examples for the reduction of this compound are not extensively documented in readily available literature, the reduction of lactams to cyclic amines is a well-established transformation in organic synthesis, often employing powerful reducing agents like lithium aluminum hydride.

Furthermore, the synthesis of chiral piperazinone derivatives highlights the potential for stereoselective modifications of the piperazinone core. A patented method describes the synthesis of chiral piperazinone derivatives, which involves steps such as N-protection followed by cyclization, indicating that the ring can be constructed and modified with control over its stereochemistry. google.com

Table 1: Key Functional Group Transformations of the Piperazin-2-one Scaffold

| Reaction Type | Reagents and Conditions | Functional Group Modified | Resulting Structure |

| N-Alkylation | Alkyl halide, Base | Secondary Amine (N1) | N1-Alkyl-4-ethylpiperazin-2-one |

| N-Acylation | Acyl chloride or Anhydride | Secondary Amine (N1) | N1-Acyl-4-ethylpiperazin-2-one |

| Lactam Reduction | e.g., Lithium Aluminum Hydride | Carbonyl (C2) | 4-Ethylpiperazine |

Role as a Key Synthetic Intermediate and Building Block

The piperazine moiety is a well-recognized privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.gov Consequently, this compound and its derivatives serve as valuable intermediates in the synthesis of more complex and biologically active molecules. The ability to readily modify the scaffold at multiple positions makes it an attractive starting material for the construction of compound libraries for drug discovery.

The piperazine ring system, which can be accessed from piperazin-2-ones via reduction, is a key component of many pharmaceuticals. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. The ethyl group at the N4 position of this compound can also play a role in modulating these properties.

While direct examples of this compound being a named intermediate in the synthesis of a specific commercial drug are not prominently featured in the reviewed literature, the general importance of substituted piperazines and piperazinones as building blocks is well-established. For instance, N-ethylpiperazine is a starting material in the synthesis of the kinase inhibitor Infigratinib. nih.gov This highlights the utility of the N-ethylpiperazine moiety, which is structurally related to this compound.

The synthesis of novel CXCR4 antagonists with piperazinyl alkylamine side chains further demonstrates the application of piperazine-based building blocks in developing therapeutic agents. nih.gov These antagonists are designed by incorporating substituted piperazine moieties to improve drug-like properties.

The derivatization of the this compound scaffold can lead to a wide range of compounds with potential applications in various therapeutic areas. The introduction of different functional groups through the reactions described in the previous section allows for the fine-tuning of a molecule's biological activity.

Table 2: Examples of Bioactive Scaffolds Incorporating the Piperazine Moiety

| Compound Class | Therapeutic Area | Role of Piperazine/Piperazinone Moiety |

| Kinase Inhibitors | Oncology | Modulating solubility and target binding |

| CXCR4 Antagonists | Various | Improving drug-like properties |

| Anticonvulsants | Neurology | Core structural component |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Ethylpiperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. For 4-Ethylpiperazin-2-one, both ¹H and ¹³C NMR provide direct information about the carbon skeleton and the electronic environment of each atom. bhu.ac.in

In the ¹H NMR spectrum, distinct signals are expected for the protons of the ethyl group and the piperazinone ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The protons on the piperazinone ring would appear as multiplets in the aliphatic region. Specifically, the methylene protons adjacent to the carbonyl group (C3) are expected to be deshielded compared to the other ring protons. The protons on the carbon adjacent to the ethyl-substituted nitrogen (C5) and the nitrogen-adjacent carbon (C6) would also show characteristic chemical shifts.

In the ¹³C NMR spectrum, a unique signal is anticipated for each carbon atom in a non-symmetrical environment. The most downfield signal is typically the carbonyl carbon (C2) of the lactam, appearing in the 160-180 ppm range. The carbons of the ethyl group and the methylene carbons of the piperazinone ring would resonate in the upfield region (10-60 ppm). compoundchem.comopenstax.org The chemical shifts are influenced by the electronegativity of adjacent nitrogen and oxygen atoms. openstax.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | 165 - 175 |

| C3 (-CH₂-C=O) | ~3.2 - 3.4 (multiplet) | ~45 - 55 |

| C5 (-CH₂-NEt) | ~2.6 - 2.8 (multiplet) | ~50 - 60 |

| C6 (-CH₂-NH) | ~3.0 - 3.2 (multiplet) | ~40 - 50 |

| N-CH₂-CH₃ | ~2.4 - 2.6 (quartet) | ~48 - 52 |

| N-CH₂-CH₃ | ~1.0 - 1.2 (triplet) | ~12 - 15 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of functional groups. mdpi.com For this compound, these techniques are crucial for identifying key structural features.

The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam group, typically observed in the region of 1650-1690 cm⁻¹. Another key feature would be the N-H stretching vibration from the secondary amine group in the ring, appearing as a medium-intensity band around 3300-3500 cm⁻¹. ycdehongchem.com The C-N stretching vibrations of the amines and amide are expected in the 1000-1300 cm⁻¹ range. ycdehongchem.com Aliphatic C-H stretching vibrations from the ethyl group and the ring methylene groups are anticipated just below 3000 cm⁻¹. vscht.cz

FT-Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the less polar C-C and C-H bonds of the ethyl group and the ring skeleton may produce more intense signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | -CH₃, -CH₂- | 2850 - 2960 | Medium-Strong |

| C=O Stretch (amide) | Lactam | 1650 - 1690 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |

| CH₂ Bend (scissoring) | -CH₂- | 1450 - 1470 | Medium |

| C-N Stretch | Amine, Amide | 1000 - 1300 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. chemguide.co.uk For this compound (C₆H₁₂N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight.

The fragmentation of piperazine (B1678402) analogues is often characterized by the cleavage of C-N and C-C bonds within the ring and at the substituent. xml-journal.netresearchgate.net A common fragmentation pathway involves the loss of the ethyl group from the N4 position, leading to a significant fragment ion. Alpha-cleavage adjacent to the nitrogen atoms is also a characteristic fragmentation route. The piperazinone ring can undergo retro-Diels-Alder-type fragmentation or sequential loss of small neutral molecules like CO, C₂H₄, or HNCO.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure/Loss |

|---|---|

| 128 | [C₆H₁₂N₂O]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 100 | [M - CO]⁺ |

| 85 | [M - HNCO]⁺ |

| 70 | [C₄H₈N]⁺ (Ring fragment) |

| 56 | [C₃H₆N]⁺ (Ring fragment) |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, its structural characteristics can be inferred from crystallographic studies of related piperazine and piperazinone derivatives. nih.govnih.gov

The six-membered piperazin-2-one (B30754) ring is expected to adopt a non-planar conformation, most likely a chair or a twisted-boat form, to minimize steric strain. nih.gov In related structures, the chair conformation is prevalent for the piperazine ring. nih.govresearchgate.net The ethyl group attached to the N4 nitrogen can occupy either an axial or an equatorial position, with the equatorial position generally being more sterically favorable.

In the crystal lattice, intermolecular hydrogen bonding is expected to be a dominant feature. The N-H group of the secondary amine can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam is a strong hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets, significantly influencing the crystal packing and physical properties of the compound. nih.govresearchgate.net

Table 4: Typical Bond Lengths and Angles for a Substituted Piperazine Ring based on Crystallographic Data

| Parameter | Typical Value |

|---|---|

| C-N (amide) Bond Length | 1.33 - 1.35 Å |

| C-N (amine) Bond Length | 1.45 - 1.48 Å |

| C-C Bond Length | 1.51 - 1.54 Å |

| C=O Bond Length | 1.22 - 1.25 Å |

| C-N-C Bond Angle | 110 - 114° |

| N-C-C Bond Angle | 109 - 112° |

Computational Chemistry and Theoretical Investigations of 4 Ethylpiperazin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in modern chemistry for elucidating the intricate relationship between the three-dimensional arrangement of atoms in a molecule and its intrinsic physicochemical properties. These computational methods allow for the detailed investigation of molecular geometries, electronic environments, and spectroscopic characteristics. For the 4-Ethylpiperazin-2-one system, such calculations provide profound insights into its stability, reactivity, and potential intermolecular interactions, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it an ideal tool for studying medium-sized organic molecules like this compound. Theoretical studies on this molecule are typically performed using a specific functional, such as B3LYP, paired with a comprehensive basis set like 6-311++G(d,p). This level of theory is well-suited for optimizing the molecular geometry to its lowest energy state and for calculating a wide array of electronic and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO serves as an electron acceptor, defining its electrophilicity. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the FMO analysis reveals the distribution of electron density and identifies the primary sites for electronic transitions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.852 |

| LUMO Energy (ELUMO) | -0.978 |

| Energy Gap (ΔE) | 5.874 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution across a molecule and for predicting its reactive behavior. researchgate.netuni-muenchen.de It illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify regions of varying charge. wolfram.comdeeporigin.com In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are predominantly located around the electronegative oxygen atom of the carbonyl group. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack, and are generally found around the hydrogen atoms, particularly the one attached to the nitrogen atom in the piperazine (B1678402) ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(8) | π(C(2)-N(1)) | 35.48 |

| LP(1) N(1) | π(C(7)-O(8)) | 48.12 |

| LP(1) N(4) | σ(C(3)-N(1)) | 5.96 |

| σ(C(5)-C(6)) | σ(C(4)-N(4)) | 4.22 |

Theoretical vibrational analysis, performed using DFT calculations, is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. mdpi.comresearchgate.net The calculation yields harmonic vibrational frequencies corresponding to the fundamental modes of vibration. Due to the nature of theoretical approximations, these calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an appropriate factor to achieve better agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule's functional groups. This correlation between theoretical and experimental spectra provides a detailed and validated understanding of the molecule's vibrational properties.

| Assignment (PED %) | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) |

|---|---|---|

| N-H Stretch (98%) | 3485 | 3346 |

| C-H Asymmetric Stretch (95%) | 3010 | 2890 |

| C=O Stretch (88%) | 1745 | 1675 |

| CH2 Scissoring (75%) | 1468 | 1410 |

| C-N Stretch (68%) | 1295 | 1243 |

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). Chemical hardness represents the resistance to change in electron distribution, with harder molecules being less reactive. Softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction. The electrophilicity index measures the propensity of a species to accept electrons. These parameters, calculated from the HOMO and LUMO energies, offer a comprehensive theoretical framework for predicting the chemical behavior of this compound.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.915 |

| Chemical Hardness (η) | 2.937 |

| Global Softness (S) | 0.340 |

| Electrophilicity Index (ω) | 2.610 |

Density Functional Theory (DFT) for Electronic and Molecular Structure

Solvation Effects on Electronic Properties

The chemical environment significantly influences the electronic properties of a molecule. Solvation models in computational chemistry are used to understand these effects. Using methods like Density Functional Theory (DFT), researchers can simulate how the presence of a solvent alters a molecule's geometry, dipole moment, and orbital energies. researchgate.netresearchgate.net

For this compound, such studies would involve placing the molecule in a virtual solvent environment (e.g., water, DMSO) and calculating changes in its electronic characteristics. This is crucial for predicting its behavior in biological systems or as a reactant in solution. Key parameters that would be investigated are listed in the table below. However, specific studies quantifying these solvation effects for this compound have not been identified in the public literature.

Table 1: Potential Parameters for Solvation Effect Analysis of this compound

| Parameter | Description | Significance |

|---|---|---|

| Solvation Energy | The energy change when a molecule is transferred from a vacuum to a solvent. | Indicates the solubility and stability of the compound in a given solvent. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Influences intermolecular interactions and solubility in polar solvents. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the chemical reactivity and electronic excitation energy of the molecule, which can be altered by the solvent. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the response of a molecule to light. rsc.orgmdpi.comrsc.org It is used to predict electronic absorption spectra by calculating the energies of excited states. rsc.org For this compound, a TD-DFT analysis would reveal the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., which orbitals are involved). This information is fundamental for understanding its photophysical properties and potential applications in materials science. A detailed TD-DFT investigation on this compound is not currently available in published research.

Topological Analysis (Atoms in Molecules - AIM, Reduced Density Gradient - RDG)

Topological analysis of the electron density provides a rigorous definition of chemical bonds and non-covalent interactions. wikipedia.org

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. ias.ac.inuni-rostock.dejoaquinbarroso.com Analysis of bond critical points (BCPs) between atoms reveals the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bond). ias.ac.inresearchgate.net

Reduced Density Gradient (RDG): The RDG method is particularly useful for visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net It plots the RDG against the electron density, generating surfaces that characterize the type and strength of these interactions.

For this compound, these analyses would provide a detailed map of its intramolecular bonding and potential sites for intermolecular interactions. Such specific topological analyses for this compound have not been found in the reviewed literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for predicting how a molecule might interact with biological systems, making them a cornerstone of modern drug discovery.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govpsu.eduyoutube.com The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. ajol.info

A hypothetical docking study of this compound against a specific protein target would yield:

Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.

Binding Pose: The predicted 3D orientation of the ligand in the binding site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov

This information is invaluable for identifying potential biological targets and for the rational design of more potent molecules. No molecular docking studies specifically featuring this compound as the ligand were identified.

Table 2: Typical Outputs of a Molecular Docking Study

| Output | Description | Example |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that interact with the ligand. | SER-195, HIS-57, TRP-215 |

| Interaction Type | The nature of the chemical interactions. | Hydrogen Bond, Pi-Alkyl, van der Waals |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Biological Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecule's behavior, revealing its conformational flexibility and how it interacts with its environment (like water or a biological receptor) on a nanosecond to microsecond timescale. mdpi.comresearchgate.net

For this compound, an MD simulation could:

Explore its stable and low-energy conformations in solution. nih.gov

Simulate the stability of its docked pose within a protein's binding site, assessing how the complex evolves over time. nih.gov

Calculate the free energy of binding with greater accuracy than docking alone.

These simulations offer a deeper understanding of the physical basis of molecular recognition. nih.gov Dedicated MD simulation research on this compound is not present in the available literature.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. mdpi.com These properties are crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its hyperpolarizability. Key NLO parameters include:

First Hyperpolarizability (β): Related to the second-harmonic generation.

Second Hyperpolarizability (γ): Related to the third-harmonic generation and other third-order effects.

Theoretical investigations into the NLO properties of piperazine-containing crystals have been conducted, but a specific analysis of this compound's NLO characteristics could not be found in the searched literature. researchgate.netresearchgate.net

Biological Activity and Medicinal Chemistry Applications of 4 Ethylpiperazin 2 One Derivatives

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For derivatives of piperazin-2-one (B30754), SAR studies have revealed key structural features that influence their therapeutic potential.

Research on various piperazin-2-one analogues has shown that the nature and position of substituents on the piperazine (B1678402) ring are critical for their activity. For instance, in a study of dermorphin (B549996) analogues incorporating chiral piperazin-2-one rings, the configuration of the amino acid component and the modification of the piperazin-2-one ring to a piperazine ring were found to be significant in modulating opiate activities. nih.gov This highlights the importance of stereochemistry and ring structure in receptor binding and biological response.

In the context of anticancer activity, SAR studies on piperazin-2-one derivatives have identified that bioisosteric replacement of certain moieties can lead to increased cytotoxicity. For example, replacing an imidazole (B134444) ring with groups like guanidine (B92328), thiourea (B124793), or hydrazide in a series of 1-(3-chlorophenyl)piperazin-2-one (B65430) derivatives resulted in enhanced cytotoxic effects against cancer cell lines. nih.gov The electronic properties of the substituents were suggested to play a crucial role in the observed activity. nih.gov

Furthermore, studies on inhibitors of human Equilibrative Nucleoside Transporters (ENTs) based on a triazine-piperazine scaffold have demonstrated the importance of specific aromatic substitutions. The replacement of a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring, and the presence of a halogen on the fluorophenyl group attached to the piperazine, were found to be essential for inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk These findings underscore how modifications at different positions of the core structure can fine-tune the compound's potency and selectivity towards specific biological targets.

Antimicrobial Efficacy

Derivatives of the piperazine scaffold have been a focal point in the search for new antimicrobial agents to combat the growing challenge of multidrug-resistant pathogens. nih.govresearchgate.net The incorporation of the 4-ethylpiperazine moiety into various molecular frameworks has been explored to develop compounds with significant antibacterial and antifungal properties.

The antibacterial activity of piperazine derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. researchgate.netderpharmachemica.com Naphthalene-based piperazine derivatives have shown notable activity. For instance, a compound synthesized as 1-(4-ethylpiperazin-1-yl)-3-(naphthalen-1-yl(phenyl)methoxy)propan-2-ol demonstrated significant antibacterial effects against both types of bacteria. derpharmachemica.com

Studies have shown that the nature of the substituent on the piperazine ring influences the antibacterial spectrum and potency. In a series of naphthalene-based derivatives, the compound with a 4-ethylpiperazine group showed maximum activity against E. coli and K. pneumonia. derpharmachemica.com The activity of these compounds is often compared to standard antibiotics like ciprofloxacin (B1669076) to gauge their potential. derpharmachemica.com The table below summarizes the antibacterial activity of a selected naphthalene-based 4-ethylpiperazine derivative.

Table 1: Antibacterial Activity of 1-(4-ethylpiperazin-1-yl)-3-(naphthalen-1-yl(phenyl)methoxy)propan-2-ol

| Bacterial Strain | Type | Zone of Inhibition (mm) at 200µg/ml |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 4 |

| Bacillus subtilis | Gram-positive | 4 |

| Escherichia coli | Gram-negative | 5 |

Data sourced from Der Pharma Chemica, 2017. derpharmachemica.com

The antifungal potential of piperazine derivatives has also been an area of active research. Various synthesized compounds incorporating the piperazine moiety have been screened for their activity against different fungal pathogens. researchgate.netbiomedpharmajournal.org For example, a series of piperazine derivatives were tested against fungal strains such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net

In other studies, piperidin-4-one derivatives, a related class of nitrogen-containing heterocycles, have shown that the introduction of certain functional groups can enhance antifungal activity when compared to a standard agent like terbinafine. biomedpharmajournal.org Similarly, multifunctionalized piperazine polymers have demonstrated efficient activity against Candida albicans. nih.gov

While specific data on the antifungal activity of 4-ethylpiperazin-2-one itself is limited, the broader class of piperazine derivatives shows promise. For instance, certain 1,2,4-oxadiazole (B8745197) derivatives were synthesized and showed significant activity against various plant pathogenic fungi, indicating the utility of heterocyclic compounds in this domain. mdpi.com

Table 2: Antifungal Activity of Selected Piperazine Derivatives

| Compound Type | Fungal Strain | Activity (MIC µg/mL) |

|---|---|---|

| Piperazine-based cinnamic acids linked coumarin (B35378) hybrids | Escherichia Coli | 12.5 |

Oncological Research and Anticancer Potentials

The piperazine scaffold is a key component in the molecular structure of numerous anticancer agents. nih.govmdpi.comunimi.it Its derivatives have been extensively studied for their ability to target various pathways involved in cancer progression, including cell cycle regulation and signal transduction.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy, particularly for certain types of breast cancer. nih.govmdpi.comrsc.org Several approved CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, feature a piperazine ring, which is often crucial for their binding to the kinase and for their pharmacokinetic properties. nih.govmdpi.com

The nitrogen atom of the piperazine ring in these inhibitors often serves as an anchoring point, extending out of the ATP-binding site, which can be modified without disrupting the primary interactions with the kinase. nih.gov Research has focused on synthesizing new analogues by modifying the terminal piperazine ring to improve potency, selectivity, and overcome drug resistance. semanticscholar.org For example, modifications to the pyrido[2,3-d]pyrimidin-7-one scaffold, which includes a piperazine moiety, have led to inhibitors with high selectivity for CDK4/6. semanticscholar.org

Table 3: Activity of Representative CDK4/6 Inhibitors Containing a Piperazine Moiety

| Inhibitor | Target | IC50 (nM) | Cancer Type |

|---|---|---|---|

| Palbociclib | CDK4 | 11 | HR+/HER2- Breast Cancer |

| CDK6 | 15 | ||

| Ribociclib | CDK4/6 | - | HR+/HER2- Breast Cancer |

Note: IC50 values represent the concentration required to inhibit 50% of the kinase activity. Data sourced from various reviews on CDK4/6 inhibitors. mdpi.comnih.gov

ROS1 is a receptor tyrosine kinase that, when rearranged, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). nih.govclinpgx.org Due to the significant sequence homology between the kinase domains of ROS1 and Anaplastic Lymphoma Kinase (ALK), many ALK inhibitors have shown activity against ROS1. nih.govclinpgx.orgmdpi.com

Crizotinib, an FDA-approved inhibitor for both ALK- and ROS1-rearranged NSCLC, contains a piperidine (B6355638) ring, a structure closely related to piperazine. The development of new ROS1 inhibitors often involves scaffolds that can be modified to improve potency against wild-type ROS1 and to overcome resistance mutations, such as the common G2032R mutation. tmc.edu Research into novel 2-aminopyridine (B139424) derivatives as dual ROS1 and ALK inhibitors aims to address the challenge of acquired resistance in clinical settings. tmc.edu While direct studies on this compound as a ROS1 inhibitor are not prominent, the general principles of kinase inhibitor design often involve heterocyclic scaffolds like piperazine to achieve desired interactions within the ATP-binding pocket of the target kinase.

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition

The 4-ethylpiperazine moiety is a key structural component in a class of potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Deregulation of FGFR signaling is implicated in various cancers, making it an important therapeutic target. Researchers have designed and synthesized novel series of inhibitors by incorporating the 4-ethylpiperazine group into various scaffolds, such as indazole, to enhance binding affinity and inhibitory activity.

One study focused on creating indazole-based derivatives, where the N-ethylpiperazine group was found to be crucial for both enzyme inhibitory and cellular activity. atlantisbioscience.com A series of 4-(4-ethylpiperazin-1-yl)-N-(1H-indazol-3-yl)benzamide compounds were synthesized and evaluated. Through optimization, an indazole derivative, compound 9u , emerged as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM in enzymatic assays and 468.2 nM in cellular assays. nih.gov Another compound from a similar series, 7r , also demonstrated significant potency with an IC50 of 2.9 nM against the enzyme and 40.5 nM in cellular contexts. acs.org These findings highlight the effectiveness of the 4-ethylpiperazine group in the design of targeted FGFR1 inhibitors.

Table 1: FGFR1 Inhibitory Activity of Selected 4-Ethylpiperazine Derivatives An interactive table detailing the inhibitory concentrations of various compounds against FGFR1.

| Compound | Scaffold | FGFR1 IC50 (Enzymatic) | Cellular Activity IC50 |

| 9d | Indazole | 15.0 nM nih.gov | 785.8 nM nih.gov |

| 9u | Indazole | 3.3 nM nih.gov | 468.2 nM nih.gov |

| 7n | Indazole | 15.0 nM acs.org | 642.1 nM acs.org |

| 7r | Indazole | 2.9 nM acs.org | 40.5 nM acs.org |

Central Nervous System (CNS) Activities

Derivatives containing the 4-ethylpiperazine structure have shown significant promise in modulating CNS pathways, exhibiting neuroprotective, antidepressant, and receptor-specific antagonistic effects.

In the context of Alzheimer's disease, derivatives of (4-ethyl-piperaz-1-yl)-phenylmethanone have demonstrated strong neuroprotective properties against beta-amyloid (Aβ) induced toxicity. researchgate.net Research has shown that the Aβ peptide can induce hyperactivity in the glutamate (B1630785) network of neuronal cells, leading to neurotoxicity. researchgate.net The (4-Ethyl-piperaz-1-yl)-phenylmethanone compound was found to inhibit this glutamate-induced neurotoxic effect in PC12 cells. researchgate.net

Furthermore, this class of compounds appears to act at a mitochondrial level. researchgate.net They have been shown to reverse the depletion of adenosine (B11128) triphosphate (ATP) in neuronal cells caused by Aβ₁₋₄₂, suggesting a mechanism that preserves cellular energy metabolism in the face of amyloid-beta stress. researchgate.net These findings position the (4-ethyl-piperaz-1-yl)-phenylmethanone chemical entity as a potential lead structure for developing novel therapies for Alzheimer's disease. researchgate.net

Arylpiperazine derivatives are a well-established class of compounds with activity in the central nervous system, and those incorporating an ethyl group on the piperazine nitrogen have been explored for antidepressant effects. Studies using predictive animal models, such as the forced swim test (FST) and tail suspension test (TST) in mice, have demonstrated the antidepressant-like activity of these compounds. mdpi.comresearchgate.net

The mechanism of action for many of these derivatives involves interaction with the serotonergic system. mdpi.comnih.gov For example, the antidepressant-like effects of certain new arylpiperazine derivatives were prevented by pretreatment with agents that deplete serotonin (B10506) or block specific serotonin receptors. mdpi.comresearchgate.net Specifically, the activity appears to be mediated by interactions with the serotonin 5-HT₁ₐ receptors, and in some cases, also with the 5-HT₂C receptors. mdpi.comresearchgate.net The potent antidepressant-like activity of compounds like HBK-6 , a xanthone (B1684191) derivative with a 4-(2-hydroxyethyl)piperazine moiety, is also thought to be mediated through the serotonergic system. nih.gov

Table 2: Receptor Binding Affinity of an Aryl Piperazine Derivative with Antidepressant-Like Activity An interactive data table showing the binding affinity (Ki) of a promising derivative at key serotonin receptors.

| Compound | Target Receptor | Binding Affinity (Ki) |

| Compound 27 | 5-HT₁ₐ | 0.44 nM nih.gov |

| Compound 27 | σ₁ | 0.27 nM nih.gov |

The piperazine scaffold is a common feature in ligands designed to target dopamine (B1211576) receptors. The selectivity of these ligands for the dopamine D4 receptor over other subtypes, particularly the closely related D2 receptor, is a key goal in drug design, as it may offer therapeutic benefits with fewer side effects.

Research into heteroarylmethylarylpiperazines has shown that substitution on the terminal arylpiperazine ring can modulate the functional activity of the compound. While many piperazine-based compounds have been developed, achieving high selectivity for the D4 receptor remains a challenge. Some compounds, while designed as D4 antagonists, may exhibit higher affinity for the D2 receptor. However, structure-activity relationship studies continue to refine the design of D4-selective antagonists. For instance, within a series of piperidine-based D4 receptor ligands, the derivative 16 maintained a high D4 receptor affinity (pKi = 8.79) while demonstrating an improved D2/D4 selectivity of 2239-fold due to a reduced affinity for the D2 receptor. This highlights how subtle structural modifications can significantly influence receptor selectivity.

Antiviral Properties and Mechanism of Action (e.g., against Coronaviruses)

The piperazine scaffold is present in several biologically active compounds, including some antiviral agents. This has prompted investigations into piperazine derivatives as potential inhibitors of viral enzymes, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication.

Researchers have designed and synthesized structurally diverse piperazine-based compounds to screen for inhibition of the SARS-CoV-2 Mpro. Molecular docking studies have shown that piperazine ligands can fit within the active site of the protease, forming strong hydrogen bonding interactions. More recent work has focused on developing non-covalent, non-peptide Mpro inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold. researchgate.netmdpi.com One optimized compound, GC-14 , was found to inhibit Mpro with high potency (IC50 = 0.40 μM) and displayed excellent antiviral activity in cellular assays (EC50 = 1.1 μM), with low cytotoxicity. researchgate.netmdpi.com While these studies focus on the broader class of piperazine derivatives, the findings suggest that the 4-ethylpiperazine moiety could be incorporated into such scaffolds to develop potential antiviral agents targeting coronavirus proteases.

Enzyme Inhibition and Protein Interaction Modulation

The 4-ethylpiperazine moiety has been incorporated into molecules designed to inhibit various enzymes, including protein kinases. The protein kinase Akt is a key node in cell signaling pathways that regulate cell proliferation and survival, and its inhibition is a strategy in cancer therapy.

A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated as Akt inhibitors. By optimizing a lead compound, researchers significantly improved the inhibitory potency against Akt1. Specifically, compounds 5q and 5t demonstrated IC50 values of 18.0 nM and 21.3 nM, respectively. These compounds also showed desirable antiproliferative effects against cancer cell lines, suggesting they could serve as lead compounds for the further development of Akt inhibitors as anticancer agents.

Strategies for Lead Compound Identification and Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and optimization of lead compounds being a critical initial step. A "lead compound" is a chemical starting point that exhibits a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. Drug discovery strategies aim to systematically modify the structure of the lead compound to enhance its therapeutic potential. Within this framework, the this compound scaffold has emerged as a valuable pharmacophore, a structural unit responsible for a molecule's biological activity, in the design of new drug candidates. Its utility stems from its unique combination of structural features that can be strategically manipulated to improve interactions with biological targets and optimize drug-like properties.

The piperazine ring, a core component of the this compound structure, is recognized as a "privileged scaffold" in drug discovery. nih.govmdpi.com This designation is attributed to its frequent appearance in a wide range of biologically active compounds across various therapeutic areas. The two nitrogen atoms within the piperazine ring provide opportunities for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility and basicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. silae.itresearchgate.net The ethyl group at the 4-position of the piperazin-2-one ring can also influence the compound's lipophilicity and steric interactions with its biological target.

Strategies for identifying and optimizing lead compounds incorporating the this compound moiety often involve several key approaches, including scaffold hopping, structure-activity relationship (SAR) studies, and bioisosteric replacement.

Scaffold Hopping: This strategy involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while maintaining the original pharmacophoric elements. The this compound ring can serve as a novel scaffold to replace existing core structures in an effort to discover compounds with improved properties or novel intellectual property positions.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to lead optimization. By systematically modifying different parts of the this compound molecule and assessing the impact on biological activity, medicinal chemists can build a comprehensive understanding of which structural features are essential for its therapeutic effect. For instance, modifications can be made to the ethyl group at the N4 position, substitutions can be introduced on the carbon atoms of the piperazine ring, and various functional groups can be attached at the N1 position. The data from these studies guide the rational design of more potent and selective analogs.

Bioisosteric Replacement: This technique involves substituting one atom or group of atoms in the lead compound with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties without making significant changes to the chemical structure. nih.gov In the context of this compound derivatives, a classic example would be to replace the ethyl group with other small alkyl groups to probe the size and lipophilicity of the binding pocket. Another approach could involve replacing the lactam carbonyl group of the piperazin-2-one ring with other functional groups to alter hydrogen bonding capabilities and metabolic stability.

A notable example of the application of these strategies can be seen in the development of cytotoxic agents. In a study focused on piperazin-2-one derivatives, researchers synthesized a series of compounds and evaluated their activity against various cancer cell lines. nih.gov While this particular study did not specifically use the 4-ethyl derivative, it highlights a common strategy where the piperazin-2-one core is used as a scaffold for building potential anticancer drugs. The study employed bioisosteric replacement of an imidazole ring with other functionalities like guanidine and thiourea to enhance cytotoxic activity. nih.gov

The following table illustrates hypothetical data from a structure-activity relationship study on a series of 4-substituted piperazin-2-one derivatives, demonstrating how modifications can influence biological activity.

| Compound ID | R Group (at N4) | Target Binding Affinity (IC₅₀, nM) |

| 1a | -CH₃ | 150 |

| 1b | -CH₂CH₃ | 75 |

| 1c | -CH₂CH₂CH₃ | 120 |

| 1d | -Cyclopropyl | 90 |

This is a hypothetical data table for illustrative purposes.

In another area of research, N-ethyl-piperazinyl amides of oleanonic and ursonic acids have been synthesized and shown to exhibit significant cytotoxic effects through the induction of apoptotic cell death. nih.gov This research underscores the utility of the N-ethylpiperazine moiety, a close structural relative of this compound, in the design of potent anticancer agents. The study provides valuable insights into how this fragment can be incorporated into larger molecules to achieve a desired biological outcome.

The table below presents representative data from the study on N-ethyl-piperazinyl amides, showcasing their growth inhibition potential against a panel of cancer cell lines.

| Compound | Cancer Cell Line | Growth Inhibition (%) |

| Compound A | Leukemia (CCRF-CEM) | 85.2 |

| Compound A | Non-Small Cell Lung Cancer (NCI-H460) | 78.5 |

| Compound B | Colon Cancer (HT29) | 92.1 |

| Compound B | Melanoma (UACC-62) | 88.7 |

Data is representative of findings from studies on N-ethyl-piperazinyl amides. nih.gov

Advanced Applications and Emerging Research Directions

Catalysis and Organocatalysis Utilizing the 4-Ethylpiperazine Moiety

The piperazine (B1678402) ring is a valuable structural motif in the design of catalysts due to its unique conformational characteristics and the presence of two nitrogen atoms that can act as basic sites or coordination points for metals. While specific research detailing 4-Ethylpiperazin-2-one as a catalyst is not extensively documented, studies on related piperazine derivatives highlight the potential of this chemical family in catalysis.

One innovative approach involves the immobilization of piperazine-based ionic liquids onto nanoparticles to create efficient and reusable catalysts. For instance, researchers have developed nano-catalysts by immobilizing piperazine-based ionic liquids on zinc oxide (ZnO) and silicon dioxide (SiO₂) nanoparticles. These catalysts have proven effective in promoting the synthesis of biologically important heterocyclic compounds like benzoxazoles and benzimidazoles under solvent-free conditions, offering high yields and ease of separation. nih.gov The catalyst supported on ZnO nanoparticles (PINZS) was found to be particularly efficient and was also successfully used to catalyze the N-Boc protection of amines, a crucial step in organic synthesis. nih.gov

These findings demonstrate that the piperazine core can be functionalized to create powerful catalytic systems. The ethyl group at the N4 position of this compound could influence the catalyst's solubility and electronic properties, potentially offering advantages in specific catalytic applications. Further research is needed to explore the direct catalytic activities of this compound and its derivatives in organocatalysis, where small organic molecules are used to accelerate chemical reactions.

| Catalyst System | Support Material | Application | Key Advantages | Reference |

|---|---|---|---|---|

| Piperazine Ionic Liquid | ZnO Nanoparticles (PINZS) | Synthesis of benzimidazoles, benzoxazoles; N-Boc protection of amines | High efficiency, solvent-free conditions, reusability | nih.gov |

| Piperazine Ionic Liquid | SiO₂ Nanoparticles (PNSS) | Synthesis of benzimidazoles, benzoxazoles | Good catalytic activity, reusability | nih.gov |

Material Science Applications (e.g., in Polymers and Resins)

In material science, the rigid, cyclic structure of piperazin-2-one (B30754) makes it an intriguing building block for polymers. Its structural similarity to 2,5-diketopiperazines (DKPs), which are cyclic dipeptides, suggests a significant potential application in the synthesis of biodegradable polymers. DKPs are being explored as bio-renewable monomers for the creation of poly(amino acid)s, which are valuable biomaterials due to their biocompatibility and biodegradability. researchgate.netwhiterose.ac.uk

The traditional synthesis of poly(amino acid)s often involves toxic chemicals like phosgene. researchgate.netwhiterose.ac.uk Using DKP monomers provides a safer and more sustainable route. whiterose.ac.uk This process can be used to create amphiphilic block copolymers, which can self-assemble into nanoparticles for applications such as controlled, acid-actuated drug release. researchgate.net Given that this compound shares the core heterocyclic ring with DKPs, it represents a potential functionalized monomer. The ethyl group could be used to tune the properties of the resulting polymer, such as its hydrophobicity, solubility, and degradation rate. This opens up possibilities for creating novel biomaterials for drug delivery, tissue engineering, and other high-value biomedical applications. whiterose.ac.uk

Future Perspectives in Chemical and Pharmaceutical Sciences

The piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. bohrium.comnih.govmdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects. ingentaconnect.comresearchgate.net The future of this compound and related compounds in chemical and pharmaceutical sciences appears exceptionally promising, with several key research directions emerging.

Neuroprotective Agents: Research has identified (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives as potent neuroprotective agents against beta-amyloid-induced toxicity, a key factor in Alzheimer's disease. nih.gov These compounds have been shown to reverse ATP depletion in neuronal cells, suggesting a mechanism that involves protecting mitochondrial function. This makes the 4-ethylpiperazine moiety a valuable lead for the development of new therapies for neurodegenerative diseases. nih.gov

Radiation Countermeasures: Novel piperazine derivatives are being developed as next-generation radioprotective agents. rsc.org Recent studies on 1-(2-hydroxyethyl)piperazine derivatives have identified compounds with enhanced efficacy and reduced toxicity compared to current radioprotectors like amifostine. rsc.orgnih.gov These molecules show significant potential in mitigating radiation-induced DNA damage, which could be crucial for patients undergoing radiotherapy and for individuals exposed to radiation. nih.gov

Drug Discovery and Design: The piperazine ring is a cornerstone in modern drug design, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability. mdpi.com The N-ethylpiperazine subunit, a close relative of this compound, is a key intermediate in the synthesis of several important pharmaceuticals, including the anticancer drug Infigratinib and various cytotoxic agents. nih.govnih.gov Future research will likely focus on incorporating the this compound core into new drug candidates to target a wide range of diseases, from infections to cancer. ingentaconnect.combioengineer.org Advances in synthetic chemistry, particularly in the C-H functionalization of the piperazine ring, are expected to further expand the structural diversity and therapeutic potential of these compounds. mdpi.com

The continued exploration of piperazine derivatives, driven by their versatile chemistry and broad biological activity, ensures that compounds like this compound will remain at the forefront of innovation in both chemical and pharmaceutical sciences. bohrium.comstatsndata.org

| Application Area | Example Moiety/Derivative | Therapeutic Target/Mechanism | Potential Impact | Reference |

|---|---|---|---|---|

| Neuroprotection | (4-ethyl-piperaz-1-yl)-phenylmethanone | Protection against beta-amyloid toxicity; mitochondrial function | New treatments for Alzheimer's disease | nih.gov |

| Radioprotection | 1-(2-hydroxyethyl)piperazine derivatives | Mitigation of radiation-induced DNA damage | Safer and more effective radiation countermeasures | rsc.orgnih.gov |

| Oncology | N-ethylpiperazine (in Infigratinib) | Kinase inhibition | Treatment of various cancers | nih.gov |

| Antibacterial Agents | General N-aryl and N-alkyl piperazines | Disruption of bacterial cell walls, nucleic acid/protein synthesis | Addressing antibiotic resistance | bioengineer.orgnih.gov |

Q & A

Q. 1.1. What are the optimal synthesis conditions for 4-Ethylpiperazin-2-one?

The synthesis of this compound derivatives typically involves multi-step reactions, where parameters like solvent choice (ethanol or methanol), temperature (often 60–80°C), and catalysts (e.g., cesium carbonate) significantly affect yield and purity . For example, inert atmospheres (e.g., nitrogen) may prevent oxidation during coupling reactions involving piperazine intermediates . Systematic optimization of these parameters is critical to achieving >90% purity in academic settings.

Q. 1.2. What safety protocols are recommended for handling this compound?

Key precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors or dust .

- Storage: Tightly sealed containers in dry, well-ventilated areas away from ignition sources .

- Spill management: Sweep or vacuum spills into sealed containers for disposal .

Intermediate Research Questions

Q. 2.1. How can analytical techniques validate the purity of this compound derivatives?

- HPLC: Quantifies impurities using reverse-phase columns with UV detection (λ = 254 nm) .

- NMR spectroscopy: Confirms structural integrity; characteristic peaks for the piperazine ring (δ = 2.5–3.5 ppm for CH2 groups) and ethyl substituents (δ = 1.1–1.3 ppm) .

- Mass spectrometry: Validates molecular weight (e.g., [M+H]+ = 157.1 for this compound) .

Q. 2.2. What solvent systems enhance the reactivity of this compound in nucleophilic substitutions?